molecular formula C22H15IN2O B11179238 N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide

N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B11179238
M. Wt: 450.3 g/mol
InChI Key: PHAPPKOMAYLMII-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodophenyl group attached to a quinoline carboxamide structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the iodination of a phenylquinoline precursor, followed by the formation of the carboxamide group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Key factors such as temperature, pressure, and reaction time are meticulously monitored to optimize the yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide stands out due to its unique quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H15IN2O

Molecular Weight

450.3 g/mol

IUPAC Name

N-(4-iodophenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H15IN2O/c23-16-10-12-17(13-11-16)24-22(26)19-14-21(15-6-2-1-3-7-15)25-20-9-5-4-8-18(19)20/h1-14H,(H,24,26)

InChI Key

PHAPPKOMAYLMII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)I

Origin of Product

United States

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